molecular formula C17H16N4O4 B607305 Enarodustat CAS No. 1262132-81-9

Enarodustat

カタログ番号 B607305
CAS番号: 1262132-81-9
分子量: 340.34
InChIキー: NALAUGMPMIVAOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Enarodustat, also known as JTZ-951 and marketed under the brand name Enaroy, is a drug used for the treatment of anemia, especially when associated with chronic kidney disease (CKD) . It functions as an inhibitor of hypoxia-inducible factor-prolyl hydroxylase (HIF-PH) .


Molecular Structure Analysis

Enarodustat has a molecular formula of C17H16N4O4 and a molar mass of 340.339 g/mol . It contains a phenyl ring attached to a triazolopyridine through a two-carbon alkyl chain .

科学的研究の応用

  • Treatment of Anemia in CKD Patients Undergoing Hemodialysis : Enarodustat effectively increases endogenous erythropoietin levels, thereby correcting and maintaining hemoglobin levels in anemic patients with hemodialysis-dependent CKD (Akizawa et al., 2019).

  • Application in CKD Patients Not on Dialysis : Similar efficacy is observed in CKD patients not on dialysis, where enarodustat corrects and maintains hemoglobin levels, along with improved iron utilization and overall safety and tolerability (Akizawa et al., 2019).

  • Long-term Safety and Efficacy : Over a 52-week period, enarodustat showed consistent safety and efficacy in maintaining target hemoglobin levels in Japanese anemic patients with CKD, both on dialysis and not on dialysis (Akizawa et al., 2021).

  • Comparative Studies : Phase III studies demonstrated enarodustat's non-inferiority in controlling hemoglobin levels compared to darbepoetin alfa, along with a well-tolerated safety profile (Fujikawa et al., 2022).

  • First Approval and Development : Enarodustat received its first approval in Japan for anemia associated with CKD, with ongoing clinical development in other countries (Markham, 2020).

  • Pharmacokinetics in Human Plasma : A sensitive and selective UPLC-MS/MS assay was developed for determining enarodustat concentrations in human plasma, crucial for evaluating its pharmacokinetics in both healthy subjects and patients with CKD (Pai et al., 2021).

  • Real-world Efficacy in Non-dialysis CKD Patients : A study demonstrated the effective increase and maintenance of hemoglobin levels with enarodustat administration in non-dialysis CKD patients, along with a reduction in C-reactive protein and serum ferritin levels (Mima, 2023).

  • Cardiac Safety : Enarodustat showed no clinically relevant effect on cardiac repolarization in healthy subjects, indicating a safe profile for cardiac function (Pai et al., 2021).

Safety And Hazards

Enarodustat is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

将来の方向性

Enarodustat is likely to broaden treatment options for anemic patients not on dialysis because of its different mode of administration . It is currently being developed in South Korea .

特性

IUPAC Name

2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYRBJKWDXVHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336902
Record name Enarodustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enarodustat

CAS RN

1262132-81-9
Record name Enarodustat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262132819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enarodustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enarodustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENARODUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSK7TUA223
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
361
Citations
K Fukui, Y Shinozaki, H Kobayashi, K Deai… - European journal of …, 2019 - Elsevier
JTZ-951 (enarodustat) is an oral hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor. JTZ-951 has inhibitory activities on human HIF-prolyl hydroxylase 1–3, but not on various …
Number of citations: 34 www.sciencedirect.com
A Markham - Drugs, 2021 - Springer
… This article summarizes the milestones in the development of enarodustat … of enarodustat in Japan. Under the terms of agreement, both the companies will jointly develop enarodustat in …
Number of citations: 21 link.springer.com
T Akizawa, M Nangaku, T Yamaguchi, M Arai… - American Journal of …, 2019 - karger.com
… , and maintenance dose of enarodustat in anemic patients … enarodustat or placebo once daily for 6 weeks in a double-blind manner (Period 1) followed by 24 weeks of open enarodustat …
Number of citations: 69 karger.com
T Akizawa, M Nangaku, T Yamaguchi, M Arai… - Nephron, 2019 - karger.com
… hemodialysis showed that 8-week therapy of enarodustat with dose titration from 1 to 5 mg … report the efficacy of enarodustat after switching from an ESA, the safety of enarodustat 2–8 …
Number of citations: 40 karger.com
S Hasegawa, T Tanaka, T Saito, K Fukui… - Kidney international, 2020 - Elsevier
… Here, we analyze the effects of enarodustat (JTZ-951), an … Transcriptome analysis revealed that enarodustat counteracts … tissue and downregulated by enarodustat, whereas glucose …
Number of citations: 84 www.sciencedirect.com
R Fujikawa, Y Nagao, M Fujioka… - … Apheresis and Dialysis, 2022 - Wiley Online Library
… demonstrated that enarodustat was noninferior to darbepoetin alfa in controlling Hb levels. Furthermore, enarodustat was well tolerated during the treatment. Enarodustat is currently …
Number of citations: 6 onlinelibrary.wiley.com
T Akizawa, M Nangaku, T Yamaguchi… - Kidney International …, 2021 - Elsevier
Introduction Enarodustat (JTZ-951) is an oral hypoxia-inducible factor prolyl hydroxylase inhibitor that might be a new therapeutic approach for managing anemia in patients with …
Number of citations: 21 www.sciencedirect.com
SM Pai, J Connaire, H Yamada, S Enya… - Clinical …, 2020 - Wiley Online Library
The mass balance, pharmacokinetics, and biotransformation of JTZ‐951 (enarodustat), a novel hypoxia‐inducible factor prolyl hydroxylase inhibitor, were characterized in patients (N = …
Number of citations: 14 accp1.onlinelibrary.wiley.com
T Akizawa, M Nangaku, T Yamaguchi, R Koretomo… - Kidney …, 2021 - karger.com
Introduction: Enarodustat (JTZ-951) is a new oral hypoxia-inducible factor-prolyl hydroxylase inhibitor for the treatment of anemia in chronic kidney disease (CKD). We conducted a …
Number of citations: 21 karger.com
Y Shinozaki, K Fukui, H Kobayashi, H Yoshiuchi… - European Journal of …, 2021 - Elsevier
… JTZ-951 (enarodustat) has been characterized as a novel, orally bioavailable inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), and has been developed as a novel …
Number of citations: 5 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。